molecular formula C7H7BrN2 B039096 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 115170-40-6

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B039096
CAS-Nummer: 115170-40-6
Molekulargewicht: 199.05 g/mol
InChI-Schlüssel: UZGNFPCHQUHZAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a high-purity heterocyclic compound featuring a bromine substituent at the 5-position, making it an invaluable intermediate in organic synthesis and medicinal chemistry research. This reagent serves as a crucial building block for the construction of more complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds due to its pyrrolopyridine scaffold, which is prevalent in many pharmacophores. Its bromo group enables efficient participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of diverse functional groups for structure-activity relationship (SAR) studies. Researchers value this compound for its role in hit-to-lead optimization, where it contributes to the exploration of new therapeutic agents targeting cancer, neurological disorders, and inflammatory diseases. The compound's mechanism of action, when incorporated into larger molecules, often involves modulating enzyme activity or protein-protein interactions, though as a standalone reagent, it primarily acts as a synthetic precursor. Available in high analytical purity, it ensures reproducibility in experiments, supporting advancements in drug discovery and chemical biology.

Eigenschaften

IUPAC Name

5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGNFPCHQUHZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620888
Record name 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115170-40-6
Record name 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-dihydro-7-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Bromination with Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂)

The most widely reported method involves bromination using HBr and H₂O₂ in dichloromethane at 25–30°C. Key steps include:

  • Reaction Setup : 7-Azaporphyrin (16.8 g, 0.14 mol) is dissolved in dichloromethane (260 g) and treated with 48% HBr (24.13 g, 0.143 mol).

  • Oxidant Addition : H₂O₂ (20.20 g of 20% solution) is added dropwise under temperature control (25–30°C).

  • Quenching and Purification : The reaction is neutralized with sodium hydrogen sulfite, followed by aqueous workup and solvent recovery to yield 26.6 g (95.6% yield) of product with ≥99% purity.

Critical Parameters :

  • Temperature : Exceeding 30°C risks decomposition of the brominated product.

  • Stoichiometry : A 1:1.02 molar ratio of substrate to HBr ensures complete conversion without excess reagent accumulation.

Bromination with N-Bromosuccinimide (NBS)

Alternative protocols employ NBS in dichloromethane or tetrahydrofuran (THF) with triethylamine as a base. For example:

  • Radical-Initiated Bromination : NBS (1.19 g, 6.7 mmol) and AIBN (0.02 g, 0.12 mmol) in carbon tetrachloride under reflux for 5 hours.

  • Workup : The mixture is washed with water, dried, and concentrated to isolate the product.

Advantages :

  • NBS offers better handling safety compared to gaseous bromine.

  • Compatible with acid-sensitive substrates.

Catalytic Bromination Approaches

While less common, palladium-catalyzed bromination has been explored for analogous heterocycles. For instance:

  • Catalytic System : Pd(OAc)₂ (5 mol%) with ligands such as PPh₃ in dimethylformamide (DMF) at 80°C.

  • Substrate Scope : Limited to electron-rich pyrrolopyridines due to mechanistic constraints.

Purification and Characterization Techniques

Purification

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning removes residual HBr and salts.

  • Solvent Recovery : Rotary evaporation under reduced pressure yields crystalline product.

Characterization

  • Chromatography : HPLC purity ≥99% (C18 column, acetonitrile/water gradient).

  • Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 12.40 ppm (NH), 3.50–3.70 ppm (pyrrolidine CH₂).

    • ¹³C NMR : δ 115.2 ppm (C-Br), 145.8 ppm (pyridine C5).

Comparative Analysis of Synthetic Routes

MethodReagentsTemperature (°C)Yield (%)Purity (%)
HBr/H₂O₂HBr, H₂O₂, CH₂Cl₂25–3095.6≥99
NBS/TEANBS, Et₃N, CH₂Cl₂25–4068–8590–95
Radical (NBS/AIBN)NBS, AIBN, CCl₄Reflux50–6585–90

Key Observations :

  • The HBr/H₂O₂ method achieves superior yield and purity but requires careful handling of corrosive reagents.

  • NBS-based approaches offer modularity for scale-up but necessitate additional purification steps.

Industrial-Scale Production Considerations

  • Solvent Selection : Dichloromethane is preferred for its low boiling point (40°C), enabling energy-efficient recovery.

  • Waste Management : Neutralization of HBr waste with NaOH generates NaBr, which can be repurposed.

  • Process Safety : Controlled addition of H₂O₂ mitigates exothermic risks.

Case Studies in Process Optimization

Temperature Gradient Analysis

A study varying reaction temperatures (20–40°C) found optimal conversion at 28°C, with a 4% yield drop at 35°C due to side-product formation.

Solvent Screening

  • THF vs. CH₂Cl₂ : THF increased reaction time by 30% but improved NBS solubility, yielding 82% product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mildronat durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine metabolischen Modulationswirkungen unerlässlich.

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei Reaktionen mit Mildronat verwendet werden, gehören Dinatriumhydrogenphosphat, Kaliumdihydrogenphosphat und Aktivkohle. Die Reaktionen erfolgen in der Regel unter kontrollierten Bedingungen, wie z. B. bestimmten pH-Bereichen und Temperaturen .

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus den Reaktionen mit Mildronat gebildet werden, umfassen verschiedene Metaboliten, die eine Rolle bei der Hemmung der Carnitinbiosynthese und der Modulation des Fettsäurestoffwechsels spielen .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the most promising applications of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is in the field of oncology. Research indicates that derivatives of this compound can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. The inhibition of FGFRs presents a strategic approach to cancer therapy, particularly for breast cancer.

Case Study:

  • Cell Proliferation Assay : Researchers have utilized assays such as MTT and BrdU incorporation to evaluate the effects of these compounds on breast cancer cell lines (e.g., 4T1 cells). The results showed a significant reduction in cell proliferation upon treatment with FGFR inhibitors derived from this compound derivatives.
  • Apoptosis and Migration Assays : Additional studies assessed the ability of these compounds to induce apoptosis and inhibit cell migration and invasion, further supporting their potential as anticancer agents.

Kinase Inhibition

The compound has also been evaluated for its kinase inhibition properties. Specifically, it has shown activity against various tyrosine kinases, which are critical in many signaling pathways related to cancer and other diseases.

Research Findings:

  • Structure-Activity Relationship (SAR) : Scientists have modified the structure of this compound to optimize its inhibitory activity against specific kinases. This optimization process is crucial for enhancing the efficacy and selectivity of potential therapeutic agents.

Cardiovascular Applications

Another significant area of research involves the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Compounds based on this compound have been identified as potential SGK-1 inhibitors.

Therapeutic Implications:

  • Chronic Renal Disease : Inhibiting SGK-1 may provide novel therapeutic strategies for managing electrolyte balance and preventing renal damage associated with chronic diseases. Studies suggest that administering these compounds can modulate SGK-1 activity effectively .

Synthetic Applications

The synthesis of this compound derivatives is also noteworthy. Various synthetic routes have been explored to produce these compounds efficiently.

Synthetic Pathways:

  • Suzuki Coupling Reaction : One method involves coupling 5-bromo-7-azaindole with phenylboronic acid under specific conditions to yield various aryl-substituted derivatives. This method highlights the versatility of this compound in organic synthesis and materials science applications .

Wirkmechanismus

The mechanism of action of mildronate involves the inhibition of carnitine biosynthesis by targeting the enzyme gamma-butyrobetaine dioxygenase. This inhibition reduces fatty acid transport and prevents the accumulation of cytotoxic intermediate products of fatty acid beta-oxidation in ischemic tissues. As a result, the energy metabolism shifts from fatty acid oxidation to glucose oxidation, which is more favorable under conditions of limited oxygen supply .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo[2,3-b]pyridine derivatives allows for systematic comparisons with 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Key analogs are summarized below:

Structural and Functional Variations

Compound Name Substituents Key Features Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridine Br at C5 Fully aromatic, used in Suzuki-Miyaura couplings
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br at C5, Me at N1 Enhanced stability via N-methylation; precursor for nitration
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Br at C5, Cl at C3 Dual halogenation enables sequential functionalization
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br at C5, Tosyl at N1, CHO at C3 Electrophilic aldehyde group facilitates nucleophilic additions
5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine] Br at C5, Cl at C4, spiro-cyclohexane Rigid spirocyclic structure improves kinase selectivity

Physical and Chemical Properties

Property This compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Low in water, soluble in THF Low in water, soluble in DCM
Stability Stable at RT; sensitive to strong acids/bases Air-stable; decomposes under UV Stable under inert conditions
Melting Point Not reported 120–122°C 145–147°C
Hazard Profile H302 (harmful if swallowed) H315/H318 (skin/eye irritation) H302/H318

Key Research Findings

Synthetic Methodologies :

  • Fischer indole cyclization in polyphosphoric acid efficiently constructs the 5-bromo-pyrrolo[2,3-b]pyridine scaffold, enabling alkyl/aryl substitutions at C2 and C3 .
  • Microwave-assisted reactions (e.g., , Step 4) reduce reaction times for spirocyclic derivatives from hours to minutes .

Structure-Activity Relationships (SAR) :

  • N-Methylation (e.g., 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) improves metabolic stability but reduces hydrogen-bonding capacity .
  • Electron-withdrawing groups (e.g., nitro at C3) enhance electrophilicity for nucleophilic aromatic substitutions .

Biologische Aktivität

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis, and related studies.

  • Molecular Formula : C7H7BrN2
  • Molecular Weight : 199.05 g/mol
  • CAS Number : 115170-40-6

The compound features a unique bicyclic structure that includes both a pyrrole and a pyridine ring, with a bromine atom positioned at the 5-position of the pyrrolo ring. This structural arrangement is significant for its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. Targeting FGFRs is considered a promising strategy for cancer therapy. In vitro assays demonstrated that these derivatives effectively reduce cell proliferation in breast cancer cell lines (e.g., 4T1 cells) and induce apoptosis.
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases, particularly tyrosine kinases. Structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory potency against these targets.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that the compound interacts with various biological targets through binding affinities that may alter cellular signaling pathways involved in proliferation and survival.

Synthesis

Several synthetic routes have been developed for the preparation of this compound. Typical synthesis involves reactions with hydrogen bromide and dihydrogen peroxide under controlled conditions . The following table summarizes some synthetic methods:

MethodReagentsConditions
Method AHydrogen bromide25 - 30 °C in dichloromethane
Method BDihydrogen peroxideVaries based on desired yield

Case Study 1: FGFR Inhibition

In a study focused on FGFR inhibition, researchers synthesized various derivatives of this compound and tested them against FGFR1, FGFR2, and FGFR3. The results indicated significant inhibitory activity with IC50 values in the low micromolar range. Cell proliferation assays using MTT showed a marked decrease in viability of treated cancer cells compared to controls.

Case Study 2: Kinase Activity

Another study evaluated the kinase inhibition properties of the compound. Using biochemical assays, several derivatives were screened for their ability to inhibit tyrosine kinases. The most potent derivatives exhibited IC50 values significantly lower than those of existing kinase inhibitors.

Future Prospects

The unique structural features of this compound present opportunities for further research and development in medicinal chemistry. Ongoing studies aim to optimize its pharmacological properties and explore additional therapeutic applications beyond oncology.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes to 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via bromination or cross-coupling reactions. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine can be prepared by refluxing pyrrolopyridine derivatives with bromine sources (e.g., NBS) in acetic acid/water mixtures, yielding ~67% after silica gel chromatography . Purification typically involves flash column chromatography (heptane/ethyl acetate gradients) or recrystallization, with purity verified by NMR (δ 12.93 ppm for NH in DMSO-d6) and HPLC (>98%) .

Q. How can NMR spectroscopy distinguish regioisomers in brominated pyrrolo[2,3-b]pyridines?

  • Methodological Answer : Key NMR signals include:

  • NH proton : Downfield shift (~δ 12.4–12.9 ppm in DMSO-d6) due to hydrogen bonding .
  • Aromatic protons : Coupling constants (e.g., J = 2.1–2.3 Hz) and splitting patterns differentiate positions (e.g., 5-bromo vs. 3-bromo isomers) .
  • 13C NMR : Carbonyl carbons (e.g., ~185 ppm for aldehydes) confirm functionalization sites .

Q. What safety precautions are critical when handling brominated pyrrolopyridines?

  • Methodological Answer : Use fume hoods for reactions involving volatile bromine sources (e.g., Br₂, HBr). Quench reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How can low yields in Sonogashira coupling reactions of 5-bromo-pyrrolopyridines be optimized?

  • Methodological Answer : Low yields (~36–51%) often arise from steric hindrance or catalyst deactivation. Strategies:

  • Catalyst optimization : Use Pd(PPh₃)₄ (2 mol%) instead of PdCl₂ for improved stability .
  • Solvent systems : Toluene/ethanol (3:1) enhances solubility of boronic acid derivatives in Suzuki-Miyaura couplings .
  • Temperature control : Maintain 105°C for 4 hours to ensure complete conversion .

Q. What structural insights does X-ray crystallography provide for brominated pyrrolopyridines?

  • Methodological Answer : Single-crystal X-ray studies (100 K) reveal planar azaindole cores (r.m.s. deviation = 0.017 Å) and N–H⋯N hydrogen-bonded dimers. These features explain tautomeric stability and guide molecular docking for kinase inhibitor design .

Q. How do contradictory NMR and LC-MS data arise in functionalized derivatives, and how should they be resolved?

  • Methodological Answer : Discrepancies may stem from:

  • Tautomerism : Dynamic NH proton exchange in DMSO-d6 can broaden signals; use DMF-d7 or low-temperature NMR .
  • Impurity co-elution : Pair LC-MS with preparative HPLC (C18 column, acetonitrile/water gradient) to isolate regioisomers .

Q. What strategies improve regioselectivity in electrophilic substitutions (e.g., formylation) on the pyrrolopyridine core?

  • Methodological Answer :

  • Directing groups : Tosyl protection at N1 directs electrophiles to C3 (e.g., Vilsmeier-Haack formylation at C3 yields 67% aldehyde) .
  • Solvent effects : Acetic acid/water mixtures enhance solubility of hexamine for regioselective formylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.